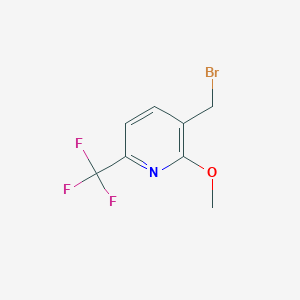

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Description

3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 944900-12-3) is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability . Its bromine substituent also makes it a versatile intermediate for cross-coupling reactions, enabling further functionalization in synthetic pathways .

Properties

IUPAC Name |

3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJANZXEVWKZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction via Chlorine/Fluorine Exchange on Trichloromethylpyridine Derivatives

Method Overview:

This approach involves starting from chlorinated pyridine intermediates, such as 2,3,5-trichloropyridine derivatives, which undergo selective vapor-phase chlorination and fluorination reactions. The key steps include:

- Preparation of chlorinated pyridine: Starting from 2- or 4-picoline, chlorination under liquid-phase conditions yields chlorinated intermediates like 2,3,5-trichloropyridine.

- Vapor-phase chlorination: Controlled chlorination introduces additional chlorine atoms, forming intermediates such as 2,3,5-trichloropyridine.

- Fluorination: Vapor-phase fluorination, often catalyzed by transition metals such as iron fluoride, replaces chlorine with fluorine, producing 2,3,5-trifluoropyridine derivatives.

- Chlorination at temperatures exceeding 300°C.

- Use of transition metal catalysts (e.g., FeF₃).

- Control of molar ratios of chlorine to achieve selective substitution.

- Scalable for industrial production.

- High selectivity for desired trifluoromethyl substitution.

- Recyclability of unreacted intermediates.

- Vapor-phase chlorination and fluorination have been optimized to produce 2,3,5-trifluoropyridine with yields exceeding 80% under controlled conditions.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Method Overview:

This approach synthesizes the target compound via cyclocondensation reactions employing trifluoromethyl-containing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetyl chlorides. The process involves:

- Condensation reactions: Combining these trifluoromethyl precursors with suitable heterocyclic intermediates (e.g., amino pyridines) under acidic or basic conditions.

- Cyclization: Formation of the pyridine ring with the trifluoromethyl group positioned at the 6-position.

- Reactions typically conducted at elevated temperatures (100–150°C).

- Use of catalysts like acid chlorides or Lewis acids to promote cyclization.

- Cyclocondensation methods have successfully yielded the target pyridine derivatives with moderate to high yields (50–75%), depending on the specific trifluoromethyl precursor used.

Direct Substitution on Pre-Formed Pyridine Rings

Method Overview:

This method involves direct nucleophilic substitution on pre-formed pyridine rings bearing suitable leaving groups:

- Starting material: 2-methoxypyridine derivatives with a leaving group (e.g., bromide or chloride) at the methyl position.

- Substitution reaction: Treatment with trifluoromethylating agents such as trifluoromethyl copper or hypervalent iodine reagents facilitates the direct introduction of the trifluoromethyl group at the 6-position.

- Reactions often require elevated temperatures (80–120°C).

- Use of transition metal catalysts (e.g., copper) or radical initiators.

- This approach allows for regioselective trifluoromethylation with yields typically ranging from 40–65%, offering a flexible route for late-stage modification.

Data Table Summarizing Preparation Methods

Summary of Research Findings

- Industrial viability: Vapor-phase chlorination and fluorination are the most promising for large-scale synthesis, with well-established process parameters.

- Synthetic flexibility: Cyclocondensation provides an alternative route, especially when specific substitution patterns are required.

- Late-stage modification: Direct nucleophilic trifluoromethylation offers regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

Chemical Reactions Analysis

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine: undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives with oxidized functional groups.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using lithium aluminum hydride (LiAlH4) to produce 2-methoxy-6-(trifluoromethyl)pyridine-3-methanol .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve bioavailability and efficacy in drug formulations. This compound is particularly useful in the development of novel therapeutics targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of trifluoromethylpyridine exhibit significant anticancer activity. For example, compounds synthesized from 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of the trifluoromethyl group has been linked to improved interaction with biological targets compared to traditional compounds lacking this moiety .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for constructing complex organic molecules and heterocycles. Its reactive bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Reactions and Transformations

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols to generate diverse derivatives.

- Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine ring structure.

Agricultural Chemistry

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine has potential applications in agricultural chemistry as a precursor for agrochemicals and pesticides. The trifluoromethylpyridine derivatives are known for their effectiveness in pest control due to their unique chemical properties.

Case Study: Development of Pesticides

The compound's derivatives have been explored for their capacity to protect crops from pests. For instance, several agrochemical products containing trifluoromethylpyridine moieties have been developed and are currently used in agricultural practices. These products demonstrate enhanced efficacy against pests compared to traditional insecticides .

Material Science

In material science, 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is investigated for its potential use in developing advanced materials with specific electronic or optical properties. The incorporation of fluorinated groups often leads to materials with improved thermal stability and chemical resistance.

Applications in Coatings and Polymers

Research indicates that this compound can be utilized in formulating coatings that require high durability and resistance to environmental degradation. Its unique properties allow for applications in both industrial and consumer products .

Summary Table of Applications

| Field | Application Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; enhances bioavailability | Anticancer agents synthesized from derivatives |

| Organic Synthesis | Building block for complex molecules; nucleophilic reactions | Various functional group transformations |

| Agricultural Chemistry | Precursor for agrochemicals; effective pest control | Development of new pesticides |

| Material Science | Used in advanced materials; coatings with high durability | Formulation of protective coatings |

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine depends on its specific applicationThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations:

- Methoxy vs. Chloro/Methyl Groups : The methoxy group (-OCH₃) in the target compound is electron-donating, which moderates the electron-withdrawing effect of -CF₃ and enhances solubility in polar solvents. In contrast, the chloro (-Cl) and methyl (-CH₃) substituents in analogues increase lipophilicity, favoring membrane permeability in bioactive molecules .

- Bromine Reactivity : All compounds exhibit reactivity in cross-coupling reactions, but the 3-bromo substituent in the target compound offers steric hindrance, slowing reaction rates compared to 2-bromo derivatives .

Biological Activity

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C7H6BrF3N

- Molecular Weight : 236.03 g/mol

- IUPAC Name : 3-bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

The biological activity of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various enzymes and molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways associated with oxidative stress and apoptosis.

- Binding Affinity : It binds to active sites of enzymes, preventing substrate interaction and modulating several biochemical pathways critical for cellular function.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, suggesting its candidacy for further investigation in infectious disease treatment.

- Anticancer Activity : The compound has been evaluated for anticancer properties, particularly in targeting specific cancer-related metabolic pathways. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines.

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential effects against various pathogens; requires further investigation. |

| Anticancer Activity | In vitro inhibition of cell proliferation in cancer cell lines; promising for chemotherapeutic applications. |

| Enzyme Interaction | Significant inhibition of cytochrome P450 enzymes; potential implications in drug metabolism. |

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Interaction : A study examined the interaction of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine with cytochrome P450 enzymes. Results indicated significant inhibition rates, suggesting its potential as a lead compound in drug design targeting metabolic diseases.

- Anticancer Evaluation : In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine?

- Methodology :

- Halogenation : Bromination of precursor pyridines using reagents like (N-bromosuccinimide) or in the presence of catalysts (e.g., mercuric acetate) to introduce the bromomethyl group .

- Suzuki-Miyaura Coupling : For introducing trifluoromethyl or methoxy groups, palladium catalysts (e.g., ) and boronic acids are used under microwave-assisted conditions in solvents like DMF .

- Protection/Deprotection Strategies : Methoxymethyl (MOM) groups can protect hydroxyl intermediates, followed by hydrolysis with HCl to achieve desired substitutions .

Q. How is the purity and structural integrity of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine validated?

- Analytical Techniques :

- NMR Spectroscopy : , , and NMR confirm substituent positions and fluorinated group integration .

- HPLC : Reversed-phase chromatography with UV detection ensures >95% purity, critical for biological assays .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

- Data :

- Molecular Weight : ~265.5 g/mol (calculated from substituents).

- Solubility : Limited aqueous solubility due to trifluoromethyl and bromomethyl groups; typically dissolved in DMSO for in vitro studies .

- Stability : Hydrolytically stable under acidic conditions but sensitive to strong bases due to the methoxy group .

Advanced Research Questions

Q. How does the position of substituents on the pyridine ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- C2 vs. C3 Substitutions : Pyridine derivatives with substituents at C2 (e.g., methoxy) show enhanced enzymatic inhibition (e.g., CYP1B1 ) compared to C3/C4 positions due to optimized π-stacking and hydrogen bonding with target proteins .

- Trifluoromethyl Role : The electron-withdrawing effect of enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

- Assays :

- EROD Assay : Measures CYP1B1 inhibition via ethoxyresorufin-O-deethylase activity, with IC values as low as 0.011 μM reported for related pyridine derivatives .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects linked to CYP1B1 inhibition .

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes with CYP1B1, highlighting interactions with Phe134 and heme iron .

Q. How can computational methods optimize the design of derivatives?

- Strategies :

- Density Functional Theory (DFT) : Predicts charge distribution and reactive sites for bromomethyl substitution .

- Molecular Dynamics (MD) : Simulates ligand-protein stability in physiological conditions, identifying residues critical for binding .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP = ~2.8, suggesting moderate blood-brain barrier penetration) .

Q. What are the metabolic stability and pharmacokinetic profiles of this compound?

- In Vivo Data :

- Plasma Stability : Rat studies show sustained plasma concentrations over 24 hours post-administration, attributed to the trifluoromethyl group’s resistance to oxidative metabolism .

- CYP450 Interactions : Competitive inhibition of CYP3A4/5 observed at higher doses, necessitating dose optimization to avoid drug-drug interactions .

Methodological Challenges

Q. How to address regioselectivity issues during synthesis?

- Solutions :

- Directed Metalation : Use of strong bases (e.g., LDA) to direct bromination to the C3 position .

- Protecting Groups : Temporary protection of reactive sites (e.g., MOM for hydroxyl groups) ensures selective functionalization .

Q. What strategies mitigate batch-to-batch variability in fluorinated pyridine synthesis?

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.